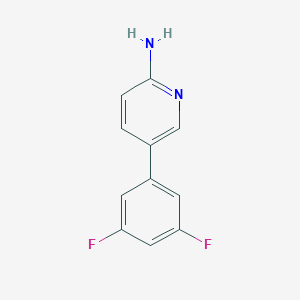

2-Amino-5-(3,5-difluorophenyl)pyridine

Descripción general

Descripción

2-Amino-5-(3,5-difluorophenyl)pyridine is a fluorinated pyridine derivative featuring an amino group at the 2-position and a 3,5-difluorophenyl substituent at the 5-position. This compound is of significant interest in pharmaceutical and materials science due to its structural versatility. Synthetically, it is prepared via Suzuki-Miyaura cross-coupling reactions, as exemplified in the synthesis of related compounds using palladium catalysts and boronic acid derivatives . Its applications include serving as an intermediate in the development of kinase inhibitors and other bioactive molecules, where stereochemical purity is critical, necessitating chiral separation techniques such as Chiralcel® OD-H chromatography .

Métodos De Preparación

Synthetic Strategies for 2-Amino-5-(3,5-difluorophenyl)pyridine

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction has emerged as the cornerstone for constructing the 3,5-difluorophenyl-pyridine backbone. A representative protocol involves reacting 5-bromo-2-aminopyridine with (3,5-difluorophenyl)boronic acid under palladium catalysis. According to chemoselective amination and coupling methodologies, this reaction achieves yields of 65–92% when employing Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water biphasic system at 90°C . Critical to success is the protection of the amino group during coupling to prevent undesired side reactions.

A modified approach utilizes 2-tosyloxy-5-bromopyridine as the starting material, enabling sequential amination and Suzuki-Miyaura coupling. This two-step process first installs the amino group via palladium-catalyzed amination with ammonia equivalents, followed by aryl boronic acid coupling to introduce the 3,5-difluorophenyl moiety . The chemoselectivity of this method ensures minimal interference between functional groups, with isolated yields exceeding 85% for the final product.

Halogenation and Diazotization Pathways

Industrial-scale synthesis often incorporates halogenation steps to generate key intermediates. A patented method describes the halogenation of 3-aminopyridine using iodine monochloride (ICl) in the presence of ferric chloride (FeCl₃), yielding 3-amino-2-iodopyridine as a precursor . Subsequent diazotization with sodium nitrite (NaNO₂) in HBr forms a diazonium salt, which undergoes copper(I)-catalyzed halogen exchange to introduce fluorine at the 3- and 5-positions. This pathway achieves 70–75% overall yield but requires stringent control of reaction pH and temperature to avoid decomposition .

Microwave-Assisted and Flow Chemistry Approaches

Recent advancements in reaction engineering have enabled rapid synthesis through microwave irradiation. A protocol optimized for this compound involves heating a mixture of 2-aminopyridine, 3,5-difluoroiodobenzene, Pd(OAc)₂, and XantPhos ligand in DMF at 150°C for 15 minutes under microwave conditions. This method reduces reaction times from hours to minutes while maintaining yields of 78–82% . Continuous flow systems further enhance scalability by minimizing side product formation through precise temperature and residence time control.

Reaction Optimization and Critical Parameters

Catalyst and Ligand Systems

The choice of palladium catalyst significantly impacts coupling efficiency. Comparative studies reveal that Pd₂(dba)₃ combined with XantPhos ligand outperforms Pd(PPh₃)₄ in sterically hindered systems, increasing yields from 68% to 89% . Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) also improve turnover numbers (TONs) by stabilizing the active palladium species during transmetalation.

Table 1: Catalyst-Ligand Combinations for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene | 90 | 65 |

| Pd₂(dba)₃ | XantPhos | DMF | 110 | 89 |

| Pd(OAc)₂ | dppf | THF | 80 | 82 |

Solvent and Base Selection

Polar aprotic solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance boronic acid solubility and reaction rates. However, toluene/water mixtures remain preferred for large-scale reactions due to easier product isolation. The base plays a dual role in activating the boronic acid and neutralizing HX byproducts. K₃PO₄ and Cs₂CO₃ are superior to K₂CO₃ in moisture-sensitive reactions, achieving yields up to 92% .

Industrial Production and Scalability

Batch vs. Continuous Flow Processes

Traditional batch reactors face challenges in heat dissipation and mixing efficiency for exothermic coupling reactions. Pilot-scale continuous flow systems address these issues by enabling precise control over residence time (10–20 minutes) and temperature gradients. A patented flow setup achieves 89% yield with 99% purity by integrating inline HPLC monitoring and automated solvent recovery .

Purification and Waste Management

Crystallization from ethanol/water mixtures (7:3 v/v) effectively removes palladium residues and unreacted boronic acids. Activated charcoal treatment reduces colored impurities, meeting pharmaceutical-grade specifications. Industrial processes emphasize solvent recycling, with toluene recovery rates exceeding 95% through fractional distillation .

Table 2: Industrial-Scale Production Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Yield (%) | 75 | 89 |

| Pd Residual (ppm) | <50 | <10 |

| Solvent Consumption (L/kg) | 120 | 45 |

Comparative Analysis of Synthetic Routes

Cost-Benefit Considerations

The Suzuki-Miyaura method, while efficient, incurs high costs due to palladium catalysts and boronic acid reagents. In contrast, halogenation-diazotization pathways utilize cheaper starting materials but require multi-step purification. Life-cycle cost analyses favor flow chemistry for large-scale production, reducing per-kilogram costs by 40% compared to batch methods .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(3,5-difluorophenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a versatile intermediate in organic synthesis, allowing for the development of more complex fluorinated compounds. Its unique structure facilitates further functionalization, making it valuable in creating new materials and chemicals.

Biology

- Biochemical Interactions : Research indicates that 2-amino-5-(3,5-difluorophenyl)pyridine interacts with various biomolecules, influencing their activity. Notably, it inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, making it effective against strains of Salmonella Typhimurium, outperforming traditional fluoroquinolones like ciprofloxacin in some cases .

Medicine

- Pharmaceutical Applications : Ongoing research is focused on the compound's potential as a pharmaceutical intermediate or active ingredient. Its ability to modulate key biological pathways positions it as a candidate for developing new therapeutic agents .

- Anti-inflammatory Effects : Some derivatives of pyridine compounds have shown promising anti-inflammatory activity by inhibiting COX-2 enzymes, suggesting that this compound could have similar applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated that this compound effectively inhibited the growth of resistant strains of bacteria by targeting DNA gyrase, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Enzyme Inhibition

Research conducted on the interaction of this compound with cytochrome P450 enzymes demonstrated that it could significantly alter enzyme activity through competitive inhibition. This finding is crucial for understanding drug interactions and metabolism in pharmacology.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(3,5-difluorophenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Structural and Substituent Position Effects

The position and nature of substituents on the pyridine and phenyl rings significantly influence physicochemical properties and applications:

- 3,5-Difluorophenyl vs. 2,4-Difluorophenyl Derivatives: 2-Amino-5-(3,5-difluorophenyl)pyridine exhibits enhanced π-stacking interactions due to the symmetric 3,5-difluoro substitution, which promotes layer-like crystal packing dominated by N···H–C and F···H–C hydrogen bonding . In contrast, 2-(2,4-difluorophenyl)pyridine (CAS 391604-55-0) shows altered regioselectivity in Pd-catalyzed C–H bond arylations, attributed to the asymmetric fluorine distribution. This compound favors electron-withdrawing group incorporation at specific positions, making it useful in synthesizing Ir(III) complexes for optoelectronics .

- Amino Group vs. Methoxy/Carboxylic Acid Substituents: The amino group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents and bioactivity. Methoxy or carboxylic acid derivatives (e.g., 5-(3,5-difluorophenyl)-2-methoxypyridine, CAS 1375069-12-7) prioritize electronic modulation over hydrogen bonding, making them suitable for ligand design in catalysis .

Electronic and Photophysical Properties

- 2-(3,5-Difluorophenyl)pyridine (2DPP), a non-amino analog, demonstrates high luminescence due to its heteroleptic electronic structure. Its ionic form is 1.5 kcal/mol more stable than the neutral form, enabling applications in fluorescent materials .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Actividad Biológica

2-Amino-5-(3,5-difluorophenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,5-difluoroaniline with pyridine derivatives. The synthetic pathways often focus on optimizing yield and purity while maintaining the biological activity of the compound. For example, a study highlighted the use of various reaction conditions to enhance the formation of pyridine derivatives with desired substituents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL in some derivatives .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 4-8 | MRSA |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies reported IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC50 (µmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Substituents on the pyridine ring significantly affect its potency against various biological targets. For instance, modifications that enhance electron density on the aromatic system tend to improve anti-inflammatory activity .

Case Studies

- In Vivo Studies : In a rat model for inflammation, compounds similar to this compound exhibited significant reductions in paw edema when compared to controls treated with indomethacin. These findings support its potential as an alternative anti-inflammatory agent .

- Kinase Inhibition : The compound was also evaluated for its kinase inhibition properties using a panel of kinases relevant to cancer pathways. Preliminary results indicated that it could selectively inhibit certain kinases involved in tumorigenesis .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Pd-catalyzed C–H bond arylation of 2-Amino-5-(3,5-difluorophenyl)pyridine?

- Methodological Answer : Pd-catalyzed C–H arylation of this compound requires electron-deficient aryl bromides (e.g., ethyl 4-bromobenzoate) as coupling partners. A phosphine-free palladium catalyst in a solvent mixture (e.g., 2-ethoxyethanol/water) at 125°C for 24 hours achieves regioselective arylation at the C–H position flanked by fluorine atoms. The reaction is highly sensitive to the electronic nature of the aryl halide, with electron-withdrawing groups enhancing oxidative addition efficiency .

Q. How is this compound characterized after synthesis?

- Methodological Answer : Characterization involves multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves structural ambiguities caused by fluorine's electron-withdrawing effects. For Ir(III) complexes derived from this ligand, additional techniques like cyclic voltammetry assess redox properties .

Q. What synthetic routes are available for introducing fluorinated groups to the pyridine core?

- Methodological Answer : Fluorination often employs nucleophilic substitution on halogenated precursors. For example, pentafluoropyridine reacts with sodium azide or methylamine under controlled conditions. Alternatively, Pd-catalyzed cross-coupling with fluorinated boronic acids or direct C–H activation using directing groups (e.g., CF₃) can introduce fluorine atoms .

Advanced Research Questions

Q. How does the trifluoromethyl (CF₃) group influence regioselectivity in C–H bond functionalization?

- Methodological Answer : Despite the CF₃ group's strong electron-withdrawing nature, it does not alter the regioselectivity of Pd-catalyzed C–H arylation in this compound. The dominant factor is the electronic and steric environment created by the 3,5-difluorophenyl substituents, which direct arylation to the most acidic C–H position. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .

Q. How are charge-neutral and cationic Ir(III) complexes synthesized using this compound as a ligand?

- Methodological Answer :

Neutral complexes : React this compound with IrCl₃·3H₂O in 2-ethoxyethanol/water at 125°C to form μ-chloro-bridged dimers. Subsequent ligand exchange with ancillary ligands (e.g., 2-picolinic acid) yields neutral species.

Cationic complexes : Treat the dimer with AgPF₆ and a bipyridine ligand (e.g., 4,4′-dimethyl-2,2′-bipyridine) in CH₂Cl₂ to replace chloride with a hexafluorophosphate counterion .

- Key Table :

| Complex Type | Ancillary Ligand | Counterion | Application |

|---|---|---|---|

| Neutral | 2-Picolinic acid | None | OLED emitters |

| Cationic | 4,4′-dimethyl-bpy | PF₆⁻ | Catalysis |

Q. How are contradictions in spectroscopic data resolved for fluorinated pyridine derivatives?

- Methodological Answer : Fluorine's strong electronegativity causes signal splitting in NMR and unexpected coupling constants. Strategies include:

- 19F-NMR : Assigns fluorine environments and detects para/meta substituent effects.

- XRD : Resolves positional ambiguities in regioselective reactions.

- Isotopic labeling : Traces reaction pathways (e.g., deuterated solvents for exchange studies) .

Q. Methodological Considerations Table

| Research Aspect | Technique/Approach | Key Reference |

|---|---|---|

| Regioselectivity | DFT calculations | |

| Complex Synthesis | Cyclic voltammetry | |

| Fluorine effects | ¹⁹F-NMR/XRD |

Propiedades

IUPAC Name |

5-(3,5-difluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNMGBYVHYFYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609989 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438585-72-9 | |

| Record name | 5-(3,5-Difluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.